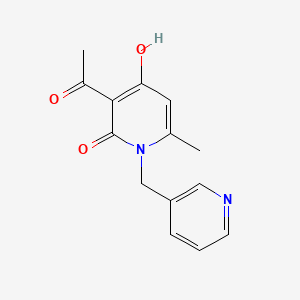
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone, also known as 3-AP, is a small molecule inhibitor that has been identified as a promising anticancer agent. It was first synthesized in 1997 by researchers at the University of Alabama and has since been the focus of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone prevents cancer cells from dividing and proliferating. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, it has been shown to cause DNA damage in cancer cells, which can lead to mutations and the development of drug resistance. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce oxidative stress, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is its ability to enhance the efficacy of other chemotherapy agents. This makes it a promising candidate for combination therapy. However, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to have limited efficacy in certain types of cancer, such as melanoma and leukemia. In addition, the synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is complex and expensive, which may limit its availability for research purposes.
Orientations Futures
Future research on 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone should focus on identifying biomarkers that can predict its efficacy in different types of cancer. In addition, new synthesis methods should be developed to make 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone more widely available for research purposes. Finally, the potential of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone for combination therapy with other chemotherapy agents should be further explored.
Méthodes De Synthèse
The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves a multistep process that starts with the reaction of 2-pyridinylmethylamine with acetylacetone to form a pyridinone intermediate. This intermediate is then reacted with methyl iodide to form 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone. Finally, the addition of pyridine-3-carboxaldehyde and sodium borohydride produces 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone.
Applications De Recherche Scientifique
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNXVGNPWRCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

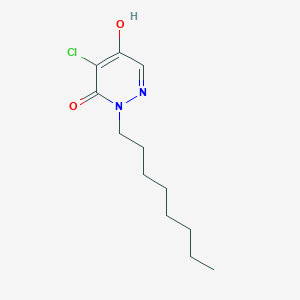
![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)

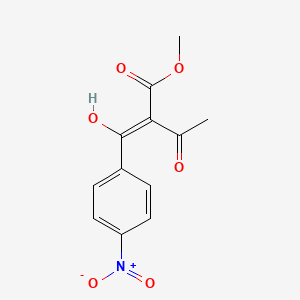
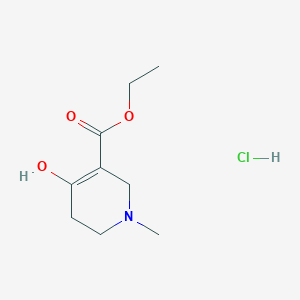
![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)
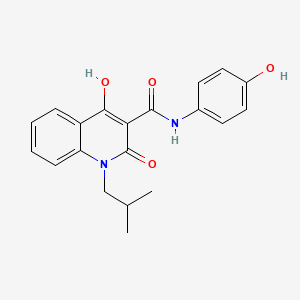
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)